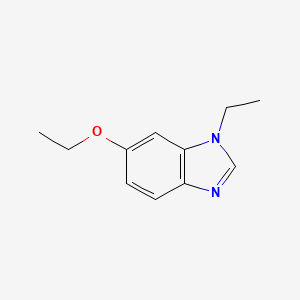

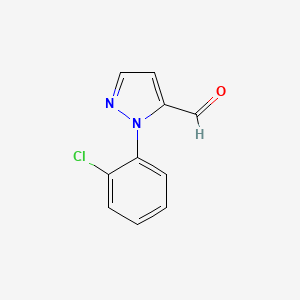

![molecular formula C11H12F2N2 B578560 1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole CAS No. 1314987-35-3](/img/structure/B578560.png)

1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole

Vue d'ensemble

Description

“1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Molecular Structure Analysis

Imidazole 1 ( Figure 1) was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal 2 and formaldehyde 3 in ammonia, producing imidazole 1 as a final product, which was initially called glyoxaline .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Environmental Impact and Toxicology

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole, have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various consumer products, have been detected in different environmental matrices and human tissues, raising concerns about their potential for hepatic toxicity, endocrine disruption, and carcinogenicity. Future studies are recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Potential

Research has extensively explored benzimidazole derivatives, highlighting their broad therapeutic potential. These compounds, featuring a benzene ring fused to an imidazole ring, possess diverse pharmacological properties, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural diversity offered by substituents around the benzimidazole nucleus opens avenues for the development of novel therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Material Science Applications

Zeolite imidazolate frameworks (ZIFs), related to the chemical structure of interest, have garnered attention for their unique properties and applications in material science. These frameworks, composed of metal ions connected by imidazolate linkers, exhibit fascinating characteristics for various applications. The development of transition-metal-based ZIF materials incorporated into one-dimensional fibrous materials presents new research directions for exploiting their abnormal physicochemical properties (Sankar et al., 2019).

Antimicrobial and Antifungal Agents

Azole derivatives, including benzimidazole and imidazole structures, have shown significant antimicrobial and antifungal activities. These compounds, praised for their efficacy, tolerability, and oral availability, serve as a foundation for developing novel antimicrobial agents. The relationship between structure and activity, along with molecular docking studies, provides key insights for synthesizing new azole compounds with desirable biological activities (Emami et al., 2022).

Mécanisme D'action

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Safety and Hazards

Imidazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1-tert-butyl-6,7-difluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIINQDFVLFHIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716503 | |

| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-t-Butyl-6,7-difluorobenzimidazole | |

CAS RN |

1314987-35-3 | |

| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

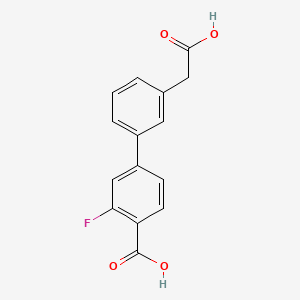

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)